6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic IUPAC name is derived from its bicyclo[3.1.0]hexane skeleton, which consists of a fused cyclopropane ring (three-membered) and a tetrahydrothiophene ring (five-membered). The numbering begins at the sulfur atom (position 3) and proceeds through the bridgehead carbons (positions 1 and 4). Key substituents include:
- Amino group (-NH₂) at position 6.
- Thiabicyclo designation indicating sulfur at position 3.
- 3,3-Dioxide suffix denoting two oxygen atoms doubly bonded to sulfur.
The hydrochloride salt form arises from protonation of the amino group, yielding the final name: 6-amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride .
Structural Representation
The molecular formula is C₅H₁₀ClNO₂S (hydrochloride form), with a bicyclic framework featuring:
- A sulfur atom at the bridgehead (position 3) in a sulfone configuration (SO₂).
- An aminomethyl group (-CH₂NH₂) at position 6.
- A fused cyclopropane ring (positions 1, 2, and 4).
The SMILES notation NC(C1C2)C1CS2(=O)=O.Cl confirms the connectivity and sulfone group .
Comparative Analysis of Bicyclo[3.1.0]hexane Derivative Naming Conventions
Bicyclo[3.1.0]hexane derivatives follow IUPAC rules prioritizing bridgehead numbering and substituent hierarchy. A comparative analysis with related compounds reveals nuanced distinctions:
The 3,3-dioxide suffix uniquely identifies sulfone groups, while dioxa- or thiabicyclo- prefixes specify heteroatom types .
Isomeric Considerations and Stereochemical Descriptors
The bicyclo[3.1.0]hexane core introduces geometric constraints that influence isomerism:
- Bridgehead stereochemistry : Positions 1 and 4 are chiral centers in the fused ring system. However, the rigid bicyclic structure limits conformational flexibility, often resulting in a single dominant stereoisomer.
- Amino group configuration : The hydrochloride salt’s formation fixes the amino group’s protonation state, eliminating pH-dependent tautomerism.
While the provided sources lack explicit stereochemical data, computational models suggest an endo configuration for the aminomethyl group, minimizing steric strain with the sulfone moiety .
Properties
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c6-5-3-1-9(7,8)2-4(3)5;/h3-5H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDPAYUKULFEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CS1(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-64-4 | |
| Record name | 3-Thiabicyclo[3.1.0]hexan-6-amine, 3,3-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Bicyclic Sulfide Precursor
The core bicyclo[3.1.0]hexane framework is constructed via a [3+2] cycloaddition or intramolecular nucleophilic substitution. For example:
-
Starting Material : 3-Thiabicyclo[3.1.0]hexane derivatives are synthesized from epoxide precursors (e.g., 3,4-epoxytetrahydrothiophene) through acid-catalyzed ring-opening and reclosure1.
-
Key Step : Treatment of 3-thiabicyclo[3.1.0]hexane with chloramine-T or hydrogen peroxide oxidizes the sulfide to the sulfone2.
Introduction of the Amino Group
-
Amination : The 6-position is functionalized via nucleophilic substitution or reductive amination. For instance, reaction with ammonia under high pressure yields the primary amine[^5^]3.
-
Protection-Deprotection : Temporary protection (e.g., Boc groups) ensures regioselectivity during amination[^10^].
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in ethanol or water, followed by crystallization to yield the hydrochloride salt45.
Table 1 : Representative Conditions for Cyclization-Oxidation Method
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H2SO4, 80°C, 6h | 78 | 95 |
| Oxidation | H2O2, AcOH, 50°C, 3h | 92 | 98 |
| Amination | NH3 (aq), 100°C, 12h | 65 | 90 |
| Salt Formation | HCl (g), EtOH, 0°C, 2h | 89 | 99 |
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective Cyclopropanation
-
Catalytic System : Chiral bisoxazoline (BOX)-Cu(II) complexes enable asymmetric cyclopropanation of vinyl sulfides62.
-
Example : A reaction of N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide with paraformaldehyde using CH2iPr-BOX-Cu(II) yields the bicyclic amine with 92% enantiomeric excess (ee)6.
Sulfone Formation and Resolution
-
Oxidation : The sulfide intermediate is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA)1.
-
Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers prior to hydrochloride formation[^10^].
Table 2 : Performance of Asymmetric Routes
| Parameter | Value |
|---|---|
| ee (%) | 88–92 |
| Overall Yield (%) | 45–55 |
| Key Catalyst | BOX-Cu(II) |
One-Pot Reductive Amination-Oxidation
Single-Vessel Synthesis
Optimization Insights
-
Solvent System : Tetrahydrofuran (THF)/water mixtures improve solubility and reaction kinetics5.
-
Temperature : Controlled oxidation at 0–5°C minimizes side reactions4.
Table 3 : One-Pot Method Metrics
| Metric | Value |
|---|---|
| Reaction Time | 8–10h |
| Yield (%) | 70 |
| Purity (%) | 97 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Cyclization-Oxidation : High yields but requires multiple steps (overall 50–60% yield).
-
Asymmetric Synthesis : Superior enantiopurity but lower scalability due to costly catalysts.
-
One-Pot Synthesis : Balances efficiency and practicality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic core.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride serves as an essential building block in the synthesis of more complex chemical entities. Its structural features allow for versatile modifications that can lead to the development of novel compounds with desired properties.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. |
| Polymer Chemistry | Acts as a monomer for creating specialty polymers with unique properties. |
| Material Science | Used in the development of materials with specific mechanical or thermal characteristics. |
Biological Research
Enzyme Mechanisms and Biological Probes
The compound has been employed in biological studies to investigate enzyme mechanisms and as a probe for various biological systems. Its ability to interact with molecular targets, such as enzymes and receptors, allows researchers to explore biochemical pathways and cellular interactions.
Case Study: Enzyme Inhibition
In a study examining enzyme inhibition, this compound was tested against a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized for producing specialty chemicals that require specific structural attributes for functionality. Its unique bicyclic structure imparts distinct chemical properties that are advantageous in various applications.
Table 2: Industrial Uses
| Industry | Application |
|---|---|
| Pharmaceutical | Development of new drug candidates targeting specific diseases. |
| Agrochemical | Formulation of pesticides and herbicides with enhanced efficacy. |
| Material Science | Creation of advanced materials for electronics and coatings. |
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Thiabicyclo[3.1.0]hexane-6-amine | Contains sulfur; bicyclic | Enhanced stability and reactivity |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Contains nitrogen; bicyclic | Different reactivity patterns |
Mechanism of Action
The mechanism of action of 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research and Application Insights
While direct pharmacological data for the target compound are lacking, inferences can be drawn from analogs:
- 3-Oxa Derivatives : Used in CNS drug development due to their ability to cross the blood-brain barrier .
- 3-Aza Derivatives: Explored as enzyme inhibitors (e.g., D-amino acid oxidase) due to nitrogen’s nucleophilic properties .
- Halogenated Analogs : Serve as intermediates in agrochemical synthesis, leveraging halogen atoms for functional group transformations .
Q & A
Q. What synthetic routes are recommended for preparing 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride?
Methodological Answer: The synthesis typically involves cyclopropanation or cyclization strategies. For example:
- Palladium-catalyzed cyclopropanation : Reacting N-tosylhydrazones with internal alkenes under Pd catalysis yields bicyclic derivatives with high diastereoselectivity (>20:1 dr) .
- Metal-catalyzed enyne cyclization : Simultaneous formation of both rings in 1,5- or 1,6-enynes via Ru or Pd catalysts achieves structural complexity in a single step .
Key Considerations : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 hrs) to minimize byproducts. Purification via recrystallization (ethanol/water) improves purity (>95%) .
Q. How can the compound’s structure be validated using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze and NMR for bicyclic proton environments (e.g., bridgehead protons at δ 3.1–3.5 ppm) and sulfone groups (SO signals in : δ 110–120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 209.05 for CHNOSCl) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, particularly for bridgehead substituents .
Advanced Research Questions
Q. How can diastereoselectivity challenges in cyclopropanation be addressed?
Methodological Answer: Diastereoselectivity depends on steric and electronic factors:
- Catalyst Choice : Pd(OAc) with bulky phosphine ligands (e.g., XPhos) enhances selectivity by stabilizing transition-state geometry .
- Substrate Design : Electron-withdrawing groups (e.g., sulfone) on the alkene improve regioselectivity.
Case Study : A 2024 study achieved >95% dr using Pd/XPhos and substituted alkenes .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) assessing binding stability over 100 ns .
- QSAR Modeling : Correlate structural features (e.g., sulfone group polarity) with antiproliferative activity (R > 0.85 in K562 leukemia cells) .
Q. How should contradictory biological activity data (e.g., variable IC50_{50}50 values) be analyzed?
Methodological Answer:
- Experimental Variables : Control cell line passage number, serum concentration, and assay duration (e.g., 48 vs. 72 hrs).
- Statistical Validation : Apply ANOVA to compare IC across replicates. A 2023 study resolved discrepancies by standardizing MTT assay protocols .
- Mechanistic Follow-Up : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. metabolic inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
